molecular formula C19H22N6S B6443309 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2548980-85-2

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6443309
CAS No.: 2548980-85-2
M. Wt: 366.5 g/mol
InChI Key: GZIFVKQIPHEBGN-UHFFFAOYSA-N
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Description

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyrimidine moiety via a piperazine bridge. Piperazine, a six-membered ring with two nitrogen atoms, enhances molecular flexibility and binding affinity to biological targets.

Properties

IUPAC Name

2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c1-13-14(2)21-19(26-3)23-18(13)25-10-8-24(9-11-25)17-12-20-15-6-4-5-7-16(15)22-17/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFVKQIPHEBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the pyrimidine moiety, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoxaline ring can be reduced under certain conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of quinoxaline and methylsulfanyl-pyrimidine groups. Below is a detailed comparison with analogous molecules:

Substituent Variations in Pyrimidine-Piperazine Derivatives

  • MM0464.12 (2,2'-(Piperazine-1,4-diyl)dipyrimidine): This compound features two pyrimidine rings connected via piperazine. Unlike the target compound, it lacks quinoxaline and methylsulfanyl groups. The absence of these substituents reduces its lipophilicity and may limit its membrane permeability compared to 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline .
  • [4-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[3,2-e]pyrimidin-4-yl]piperazin-1-yl]-(2-furyl)methanone: This analog replaces quinoxaline with a thieno-pyrimidine system and introduces a furan-carbonyl group. The thieno-pyrimidine core enhances aromatic stacking interactions, while the furan group may improve metabolic stability compared to methylsulfanyl .

Functional Group Impact on Bioactivity

Compound Core Structure Key Substituents Potential Bioactivity
Target compound Quinoxaline + pyrimidine 5,6-dimethyl, 2-methylsulfanyl Kinase inhibition, antimicrobial
MM0464.12 Pyrimidine + pyrimidine None (simple dipyrimidine) Limited (scaffold for further derivatization)
Thieno-pyrimidine analog Thieno-pyrimidine Phenylsulfanylmethyl, furan-carbonyl Anticancer, enzyme modulation
  • Methylsulfanyl vs. In contrast, phenylsulfanyl (as seen in ’s analog) increases steric bulk and π-π interactions, which may improve target selectivity but reduce solubility .
  • Quinoxaline vs. Thieno-pyrimidine: Quinoxaline’s planar structure favors intercalation with DNA or protein pockets, whereas thieno-pyrimidine’s fused thiophene ring enhances redox stability and electronic delocalization .

Biological Activity

The compound 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28N6OS
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 2770636-83-2

The compound features a quinoxaline core substituted with a piperazine moiety and a pyrimidine ring, which are known to impart various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell growth with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways.

CompoundIC50 (μg/mL)Target
Quinoxaline Derivative<100Tumor Cells
Doxorubicin>100Tumor Cells

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various bacterial strains. In vitro studies have reported moderate to strong activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that the presence of the methylsulfanyl group enhances antibacterial efficacy .

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Salmonella typhiModerate

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition TypeReference IC50 (μM)
AcetylcholinesteraseStrong0.63
UreaseStrong2.14

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoxaline derivatives on different cancer cell lines, demonstrating that compounds similar to this compound exhibited significant growth inhibition in breast and lung cancer cells .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties of synthesized quinoxaline derivatives against multiple pathogens, confirming their effectiveness in inhibiting bacterial growth and suggesting potential therapeutic applications in treating infections .

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